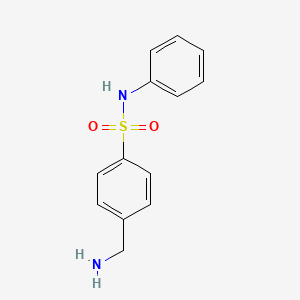

4-(Aminomethyl)-n-phenylbenzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

6325-23-1 |

|---|---|

Molecular Formula |

C13H14N2O2S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

4-(aminomethyl)-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C13H14N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h1-9,15H,10,14H2 |

InChI Key |

VGDRABOUNGYMSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CN |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Aminomethyl N Phenylbenzenesulfonamide and Its Derivatives

Established Synthetic Pathways for Sulfonamides

Established methods for sulfonamide synthesis provide the foundational chemistry for accessing a wide array of derivatives, including the target compound.

The most conventional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. ijarsct.co.incbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.inresearchgate.net

The reactivity of the amine is a crucial factor in this condensation. Primary amines are generally highly reactive, while secondary amines exhibit lower to negligible reactivity. cbijournal.com The choice of base can also influence the reaction's efficiency. Common bases include organic amines like pyridine and triethylamine, or inorganic bases such as sodium hydroxide (B78521) and sodium carbonate. ijarsct.co.incbijournal.comresearchgate.net For instance, the synthesis of N-phenylbenzenesulfonamide has been achieved by reacting aniline with benzenesulfonyl chloride in the presence of 10% sodium hydroxide. cbijournal.com Similarly, employing pyridine as a base at temperatures ranging from 0-25 °C has resulted in quantitative yields for the reaction between aniline and benzenesulfonyl chloride. cbijournal.com

Table 1: Examples of Amine-Sulfonyl Chloride Condensation Reactions

| Amine | Sulfonyl Chloride | Base | Yield | Reference |

|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | 10% NaOH | - | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | Pyridine | 100% | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine | Quantitative | cbijournal.com |

Reductive alkylation and reduction reactions offer alternative pathways to functionalized sulfonamides. Zirconium-catalyzed reductive sulfonamidation of amides provides a method for the monoalkylation of sulfonamides. acs.org This approach utilizes the oxophilic nature of zirconium to facilitate the amination step. acs.org The reaction proceeds at room temperature with a hydrosilane reductant and has been shown to be effective for a range of sulfonamides, including those requiring late-stage N-alkylation in pharmaceutical applications. acs.org

Furthermore, the reductive cleavage of sulfonamides can be achieved using various reagents. Traditional methods often employ aggressive metal-containing reducing agents like alkali metals (Li, Na, K), lithium naphthalenide, or samarium(II) iodide with HMPA. strath.ac.uk More recently, a neutral organic super-electron-donor (S.E.D.) reagent has been developed for the reductive cleavage of sulfones and sulfonamides under milder conditions. strath.ac.uk This reagent has been shown to effectively cleave indolesulfonamides and anilinesulfonamides. strath.ac.uk

Targeted Synthesis of 4-(Aminomethyl)-N-phenylbenzenesulfonamide Scaffolds

Specific synthetic strategies have been developed to construct the this compound core and its functionalized derivatives.

The Curtius rearrangement, or Curtius degradation, is a powerful tool for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org This reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate intermediate, which can then be hydrolyzed to the corresponding amine. wikipedia.orgorganic-chemistry.org This method is particularly useful for introducing an aminomethyl group.

A synthetic route to N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives has been developed utilizing the Curtius degradation of a corresponding azide, followed by condensation with primary aromatic amines. farmaciajournal.com This strategy highlights the utility of the Curtius rearrangement in accessing complex sulfonamide structures. The acyl azide precursor is typically prepared from the corresponding carboxylic acid. researchgate.net The rearrangement is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of stereochemistry. nih.gov

Table 2: Key Steps in the Curtius Rearrangement for Amine Synthesis

| Step | Reactant | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Carboxylic Acid | Acyl Azide | Conversion of carboxylic acid to acyl azide |

| 2 | Acyl Azide | Isocyanate | Thermal decomposition with loss of N₂ |

The Palladium-catalyzed Heck reaction is a versatile method for carbon-carbon bond formation, specifically the arylation of an olefin with an aryl halide. mdpi.com The intramolecular version of this reaction is particularly valuable for the synthesis of cyclic and polycyclic structures. rsc.orgprinceton.edu This reaction has been applied to the synthesis of functionalized sulfonamide derivatives.

For instance, a palladium-catalyzed cascade reaction has been developed for the synthesis of tetrahydro-β-carbolines and other polycyclic indoles from 2-(hydroxyenyl)sulfonanilides. rsc.org This method combines a Pd(II)-catalyzed cyclization of alkynes with an intramolecular redox-relay Heck arylation of alkenols, enabling the construction of two rings and the installation of a remote carbonyl group in a single step. rsc.org The Heck reaction is known for its high tolerance of various functional groups, making it suitable for complex molecule synthesis. princeton.edu

A modern approach to the synthesis of (hetero)aryl sulfonamides involves the reductive coupling of aryl sulfinates and nitroarenes. cam.ac.uknih.govacs.orgacs.org This method provides a modular and efficient alternative to the traditional amine-sulfonyl chloride condensation. acs.orgrsc.org

The reaction is typically carried out using various reducing conditions, such as sodium bisulfite, sometimes in the presence of a co-reductant like tin(II) chloride, in a solvent like DMSO. cam.ac.uknih.govacs.org The use of an ultrasound bath can improve reaction homogeneity and mixing. cam.ac.uknih.gov Mechanistic investigations suggest the formation of nitrosoarene intermediates during the transformation. cam.ac.uknih.govacs.org This strategy has been successfully applied to the synthesis of a range of (hetero)aryl sulfonamides bearing diverse functional groups. cam.ac.uknih.govacs.org

Design and Synthesis of Structurally Modified this compound Analogues

The structural modification of this compound has been a key area of research to explore the chemical space surrounding this scaffold. Synthetic strategies have focused on introducing diverse structural motifs, including heterocyclic rings and various functional groups, as well as creating Schiff bases and hybrid molecules. These modifications aim to alter the compound's physicochemical properties and explore its synthetic potential.

Introduction of Heterocyclic Rings and Functional Groups

A primary strategy for modifying the this compound scaffold involves the introduction of heterocyclic ring systems. These modifications can be achieved by either building a heterocyclic ring onto the existing structure or by attaching a pre-formed heterocycle through a suitable linker. The sulfonamide nitrogen and the aminomethyl group are common reaction sites for these transformations.

One established method involves the condensation of sulfonamides with heterocyclic methyl carbimidates. This reaction leads to the formation of sulfonyl-carboximidamides where a heterocyclic system, such as pyridine, pyrimidine, or pyrazine, is linked to the sulfonamide moiety. nih.gov For instance, reacting a sulfonamide with a heterocyclic carbimidate can yield novel derivatives possessing a sulfonamidine group bridge to the heterocycle. nih.gov

Another approach involves the acylation of the sulfonamide nitrogen or the primary amine with heterocyclic carboxylic acids or their activated derivatives (e.g., acyl chlorides). Research has demonstrated the synthesis of N-[4-(aminosulfonyl)phenyl] carboxamides by reacting 4-aminobenzenesulfonamide with various heterocyclic carbonyl chlorides, such as those derived from 4H-furo[3,2-b]pyrrole and 4H-thieno[3,2-b]pyrrole systems. mdpi.com This general strategy can be adapted to N-phenylbenzenesulfonamide derivatives. The synthesis typically involves treating the heterocyclic carboxylic acid with a chlorinating agent like thionyl chloride to form the acyl chloride, which is then reacted with the sulfonamide in the presence of a base. mdpi.com

Furthermore, functionalized benzenesulfonamides can serve as building blocks for constructing more complex heterocyclic systems. For example, an acetyl-benzenesulfonamide derivative can be converted into an enaminone, a versatile intermediate that reacts with various reagents to yield pyrazoles, pyrimidines, and other fused heterocyclic systems. scirp.org

Table 1: Examples of Heterocyclic Derivatives Synthesized from Sulfonamide Scaffolds This table presents examples of synthetic strategies applicable to the modification of sulfonamide-based compounds.

| Starting Sulfonamide Type | Reagent | Resulting Heterocyclic Moiety | Reference |

| 4-Aminobenzenesulfonamide | Heterocyclic methyl carbimidates | Pyridine, Pyrimidine, Pyrazine | nih.gov |

| 4-Aminobenzenesulfonamide | 4-Alkyl-4H-furo[3,2-b]pyrrole-5-carbonyl Chloride | Furo[3,2-b]pyrrole | mdpi.com |

| 4-Aminobenzenesulfonamide | 4-Alkyl-4H-thieno[3,2-b]pyrrole-5-carbonyl Chloride | Thieno[3,2-b]pyrrole | mdpi.com |

| 4-Acetyl-N,N-diethylbenzenesulfonamide | Dimethylformamide dimethylacetal (DMF-DMA), then various reagents | Pyrazole, Pyrimidine, Pyridine | scirp.org |

Synthesis of Schiff Base Derivatives

The presence of a primary amino group in the 4-(aminomethyl) moiety makes this compound a suitable precursor for the synthesis of Schiff base derivatives. Schiff bases, or imines, are typically formed through the nucleophilic addition of a primary amine to an aldehyde or ketone, followed by the elimination of a water molecule. nih.gov

The general synthetic procedure involves the condensation reaction between the aminomethyl group of the sulfonamide and a variety of substituted aldehydes or ketones. nih.gov The reaction is often carried out in a suitable solvent, such as methanol or ethanol, and may be catalyzed by a small amount of acid, like glacial acetic acid. ijacskros.com The mixture is typically stirred, sometimes with heating, to drive the reaction to completion. ijacskros.comsemanticscholar.org

The formation of the Schiff base is confirmed by spectroscopic methods. In Fourier Transform Infrared (FTIR) spectroscopy, the successful synthesis is indicated by the appearance of a characteristic absorption band for the imine (C=N) bond, typically in the range of 1606-1623 cm⁻¹, and the disappearance of the stretching vibrations corresponding to the initial amine (NH₂) and carbonyl (C=O) groups. nih.govijacskros.com In ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the formation of the azomethine group (-CH=N-) is confirmed by a characteristic singlet peak in the downfield region of the spectrum. ijacskros.comsemanticscholar.org

This synthetic route allows for the introduction of a wide array of substituents onto the this compound core by varying the structure of the aldehyde or ketone reactant. This versatility enables the creation of a large library of Schiff base derivatives for further chemical exploration.

Table 2: General Reaction for Schiff Base Synthesis This table outlines the general reaction scheme and conditions for synthesizing Schiff base derivatives from a primary amine.

| Reactant 1 | Reactant 2 | Conditions | Product | Key Spectroscopic Feature | Reference |

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Ethanol or Methanol, Catalytic Acid (e.g., Acetic Acid), Stirring/Reflux | Schiff Base (R-N=CH-R' or R-N=C(R')R'') | Appearance of C=N stretch in IR spectrum | nih.govijacskros.com |

Preparation of Hybrid Molecules

Molecular hybridization is a synthetic strategy that involves covalently linking two or more distinct chemical entities, often known pharmacophores, to create a single new molecule. nih.govnih.gov This approach aims to produce novel chemical structures with unique properties by combining the features of the parent molecules. nih.gov The constituent parts are typically joined by a linker, which can be a simple bond or a more complex spacer moiety. nih.gov

For this compound, hybridization can be envisioned by linking it to another bioactive scaffold. The synthesis of such hybrids involves forming a stable covalent bond between the sulfonamide core and the second molecule. For example, the primary amine of the aminomethyl group or the sulfonamide nitrogen can serve as a nucleophilic handle to react with an electrophilic center on another molecule.

A common synthetic protocol involves the reaction of an amine with a sulfonyl chloride. For instance, the synthesis of hybrid sulfonamides containing a benzothiazole scaffold has been achieved by reacting 2-aminobenzothiazole with p-acetamidobenzenesulfonyl chloride in pyridine. dergipark.org.tr The resulting intermediate can be further modified. A similar strategy could be employed where this compound or a derivative acts as either the amine or the sulfonyl chloride component, linking it to another heterocyclic or bioactive system. The reaction is typically stirred at room temperature, and the product is isolated by precipitation in acidified ice water. dergipark.org.tr

The design of hybrid molecules allows for the systematic exploration of chemical diversity by varying the nature of the linked pharmacophores and the linker connecting them. This strategy represents a rational approach to generating complex molecules from simpler, well-understood building blocks.

Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Studies

Elucidation of Essential Structural Motifs for Biological Activity

The core structure of 4-(aminomethyl)-N-phenylbenzenesulfonamide contains several key motifs, each playing a distinct role in its biological function. These include the amino group at the N4 position, the central aromatic ring, and the sulfonamide functional group.

The primary sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like human carbonic anhydrases (hCAs). nih.govnih.gov The aminomethyl group at the 4-position of the benzenesulfonamide (B165840) scaffold serves as a linker to which various substituents can be attached, a strategy often referred to as the "tail approach". nih.gov This allows for the modification of the molecule's properties to achieve desired potency and selectivity. nih.gov

Studies on derivatives where the aminomethyl linker is attached to a 1,3,5-triazine (B166579) ring, which is further substituted with amino acids, have provided significant insights. The nature of the amino acid substituent has a considerable impact on the inhibitory activity against different hCA isozymes. For instance, derivatives incorporating tryptophan have shown potent and consistent inhibition of hCA II and XII. nih.gov The length of the linker itself is also important; compounds with a 4-aminomethyl linker have demonstrated different inhibition profiles compared to those with a 4-aminoethyl linker. nih.gov

The following table presents inhibition data for a series of 4-(aminomethyl)benzenesulfonamide derivatives against several human carbonic anhydrase isozymes, illustrating the impact of different amino acid substitutions.

| Compound | Substituent (Amino Acid) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 11 | Serine (Ser) | >10000 | 258.9 | 100.2 | 114.5 | 13.6 |

| 13 | Asparagine (Asn) | 390.6 | 13.9 | 20.3 | 4.6 | 5.8 |

| 15 | Alanine (Ala) | 98.4 | 11.2 | 14.5 | 10.5 | 4.5 |

| 16 | Tyrosine (Tyr) | 164.5 | 9.8 | 25.6 | 12.4 | 5.1 |

| 17 | Tryptophan (Trp) | 102.5 | 8.5 | 18.9 | 10.8 | 4.3 |

Data sourced from a study on triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates. nih.gov The table demonstrates how different amino acid tails attached via the aminomethyl linker influence inhibitory potency (Ki) against various hCA isozymes.

The benzenesulfonamide scaffold is the quintessential structure for a major class of carbonic anhydrase inhibitors. nih.gov The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding moiety. It coordinates to the Zn²⁺ ion in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion, which is fundamental to the catalytic mechanism of the enzyme. nih.govnih.gov

The aromatic ring serves as a scaffold, correctly positioning the sulfonamide group for interaction with the enzyme's active site. researchgate.net Furthermore, the ring and its substituents can engage in additional interactions with amino acid residues lining the active site cavity, which can significantly enhance binding affinity and contribute to isoform selectivity. nih.gov X-ray crystallography studies have shown that the tail groups extending from the benzene (B151609) ring can occupy hydrophobic or hydrophilic pockets within the enzyme's active site, thereby modulating the inhibitor's potency and specificity. nih.gov

The nitrogen atom within the sulfonamide group (N1) and its substitution pattern are crucial for inhibitory activity. Primary sulfonamides (R-SO₂NH₂) are well-established as effective inhibitors of carbonic anhydrases. nih.gov The presence of the two hydrogen atoms on the nitrogen is considered important for the binding mechanism.

Comparative studies between N-(phenylsulfonyl) amino acids and their isosteric N-benzoyl amino acid counterparts reveal significant differences in structure-inhibition relationships. nih.gov While N-methyl and N-phenyl substitution on the sulfonamide nitrogen in some series does not substantially alter inhibitory activity, similar substitutions in the N-benzoyl series can lead to a significant increase in potency. nih.gov This suggests that the conformational effects induced by substituents on the sulfonamide nitrogen can differ from those on an amide nitrogen, influencing how the inhibitor fits into the target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of new compounds and for understanding the key physicochemical properties that drive potency and selectivity.

Predictive Models for Biological Efficacy

QSAR models have been successfully developed for various series of sulfonamide-based inhibitors. nih.gov These models often employ multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN) to correlate molecular descriptors with biological activity, such as inhibitory concentrations (IC₅₀) or binding affinities (Ki). researchgate.netorgchemres.org

For a set of related sulfonamides, a QSAR model can be represented by a linear equation where the biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value) is a function of several molecular descriptors. researchgate.net These descriptors can quantify various properties, including:

Electronic properties: (e.g., partial charges, electronegativity)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., LogP)

Topological indices: (e.g., connectivity indices)

A reliable QSAR model, validated through internal and external testing, can serve as an effective virtual screening tool to identify promising new drug candidates from large compound libraries, thereby accelerating the drug discovery process. nih.gov The predictive power of such models allows researchers to prioritize the synthesis of compounds with the highest predicted affinity, saving time and resources. nih.gov

Analysis of Substituent Effects on Potency and Selectivity

QSAR models are particularly useful for analyzing how different substituents on a core scaffold affect biological activity. nih.gov By including descriptors that specifically account for the properties of these substituents, the models can quantify their contribution to potency and selectivity. nih.gov

For benzenesulfonamide inhibitors, QSAR studies have demonstrated that active-site residues, particularly those lining hydrophobic pockets, play a crucial role in determining the binding orientation and affinity of inhibitors. nih.gov The "tail" portion of the inhibitor, which is the variable substituent group, modulates isoform specificity. nih.gov For example, a QSAR model might reveal that bulky, hydrophobic substituents at the 4-position increase affinity for an enzyme isoform with a large hydrophobic pocket, while smaller, polar substituents are favored by an isoform with a more constrained, polar active site.

The analysis of substituent effects can be refined using Hammett constants (σ), which quantify the electron-donating or electron-withdrawing properties of substituents on an aromatic ring. nih.gov Correlating these constants with biological activity can reveal that electron-donating groups enhance activity by increasing the electron density at a key interaction point, while electron-withdrawing groups might be detrimental. nih.gov This detailed analysis provides a comprehensive understanding of the biological response and guides the rational design of more potent and selective inhibitors. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For this compound, conformational analysis focuses on the rotational freedom around its single bonds, which dictates the spatial arrangement of its key functional groups: the aminomethyl group, the phenyl ring, and the benzenesulfonamide moiety.

The relative orientation of the two aromatic rings is of particular importance. While free rotation might be expected, steric hindrance and electronic interactions can lead to preferred, lower-energy conformations. Studies on related biaryl systems have shown that a planar conformation can enhance binding affinity to some enzyme active sites, which are often flat and hydrophobic. nih.gov For instance, enforcing planarity in biaryl inhibitors of phenylethanolamine N-methyltransferase led to a significant increase in binding affinity. nih.gov

Stereochemical considerations for this compound itself are minimal as it is an achiral molecule. However, the introduction of chiral centers, for example, by substitution on the aminomethyl group or the phenyl rings, would necessitate a thorough stereochemical analysis. In such cases, the different stereoisomers would likely exhibit distinct biological activities due to the stereospecific nature of most biological targets. Studies on trifluoroacetamide (B147638) derivatives have highlighted the importance of through-space spin-spin couplings in elucidating the conformational properties of such molecules, a technique that could be valuable in analyzing chiral derivatives of this compound. nih.gov

Optimization Strategies based on SAR/SBAR

Optimization strategies for benzenesulfonamide derivatives, including those related to this compound, are guided by SAR and SBAR studies. The goal is to enhance potency, selectivity, and pharmacokinetic properties. A common approach is the "tail approach," where modifications are made to the substituent groups attached to the core benzenesulfonamide scaffold. nih.gov

One key area for optimization is the substitution pattern on the benzene rings. For benzenesulfonamide-based inhibitors of carbonic anhydrase, for example, the nature and position of substituents on the phenyl ring have been shown to significantly impact inhibitory activity and isoform selectivity. rsc.org Electron-donating groups on the phenyl ring of some benzenesulfonamide derivatives have been shown to have a better inhibitory effect against certain breast cancer cell lines compared to electron-withdrawing groups. rsc.org

Another optimization strategy involves the modification of the linker between the two aromatic rings, in this case, the aminomethyl group. The length and flexibility of this linker can be altered to achieve optimal positioning of the pharmacophoric groups within the target's binding site. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the linker and the substitution pattern on the benzylamino moiety led to potent and selective inhibitors of 12-lipoxygenase.

Furthermore, bioisosteric replacement is a common strategy to improve metabolic stability and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov For example, a metabolically labile ester group in a series of benzene-1,4-disulfonamides was replaced with other functional groups to reduce hydrolysis. nih.gov In the context of this compound, the aminomethyl group or the sulfonamide nitrogen could be modified or replaced to fine-tune the molecule's properties.

The following table presents data on the inhibitory activity of a series of benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms, illustrating the impact of structural modifications on potency and selectivity.

| Compound | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA XIII (Ki, nM) |

| 8a | Methyl-substituted | 105.4 | 85.8 | 8.3 | 21.6 |

| 8c | Heptyl-substituted | 19.8 | 2.5 | 3.5 | 11.4 |

| 8m | 3,5-difluorobenzyl substitution | 23.3 | 1.7 | 4.9 | 10.5 |

Data sourced from a study on alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which are structurally related to this compound. nih.gov This data illustrates how modifications to the "tail" of the molecule can significantly impact inhibitory activity against different enzyme isoforms.

These examples of optimization strategies, while not specific to this compound, provide a general framework for how this compound could be modified to develop derivatives with improved therapeutic potential.

Mechanisms of Action at the Molecular and Biochemical Levels

Inhibition of Folic Acid Biosynthesis Pathway

The most well-documented mechanism of action for sulfonamides is the inhibition of the folic acid (folate) biosynthesis pathway in microorganisms. ijpsjournal.comnih.govnumberanalytics.com This pathway is critical for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are essential for bacterial growth and replication. numberanalytics.compexacy.com Bacteria must synthesize their own folic acid de novo because they cannot uptake it from the environment, making this pathway an excellent target for antimicrobial agents. numberanalytics.comresearchgate.net

Sulfonamides, including 4-(aminomethyl)-n-phenylbenzenesulfonamide, are structural analogs of para-aminobenzoic acid (PABA). ijpsjournal.comnih.gov Due to this structural mimicry, sulfonamides can act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). ijpsjournal.comnumberanalytics.comresearchgate.net DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate, a precursor to dihydrofolic acid. pexacy.comtandfonline.com By binding to the active site of DHPS, sulfonamides prevent PABA from binding, thereby halting the production of dihydrofolate and, consequently, tetrahydrofolate, the biologically active form of folic acid. ijpsjournal.comnih.gov This leads to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells. numberanalytics.com

Direct Enzyme Target Modulation

Beyond the well-established inhibition of DHPS, sulfonamides can modulate the activity of various other enzymes through different inhibitory mechanisms.

Competitive inhibition is a form of enzyme inhibition where the inhibitor molecule is structurally similar to the substrate and competes for binding to the enzyme's active site. youtube.com In this mechanism, the inhibitor and the substrate cannot be bound to the enzyme at the same time. The inhibitory effect can be overcome by increasing the concentration of the substrate.

From a kinetic standpoint, competitive inhibition is characterized by an increase in the Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). This increase in the apparent K_m indicates that a higher substrate concentration is needed to achieve the same reaction velocity. However, the V_max of the reaction remains unchanged because, at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the active site. youtube.com The action of sulfonamides on dihydropteroate synthase is a classic example of competitive inhibition. numberanalytics.comresearchgate.net

Non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. youtube.comnih.gov This binding event causes a conformational change in the enzyme that alters the shape of the active site, reducing the enzyme's catalytic efficiency. youtube.com A key characteristic of non-competitive inhibition is that the inhibitor can bind to the enzyme whether or not the substrate is already bound. nih.gov

In this type of inhibition, the V_max of the reaction is decreased because a fraction of the enzyme molecules is rendered inactive by the inhibitor. Unlike competitive inhibition, increasing the substrate concentration does not reverse the inhibitory effect. The K_m of the reaction, however, remains unchanged, as the inhibitor does not interfere with the binding of the substrate to the active site of the active enzyme molecules. youtube.comnih.gov While this mechanism is well-documented for various enzyme-inhibitor systems, specific evidence for this compound acting as a non-competitive inhibitor is not prominently available in the current literature. However, it remains a potential mechanism for interaction with other cellular enzymes.

| Inhibition Type | Effect on V_max | Effect on K_m | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increased | Active Site |

| Non-competitive | Decreased | Unchanged | Allosteric Site |

Receptor Binding and Signaling Pathway Interference

Emerging research indicates that some sulfonamide derivatives can interact with cellular receptors, thereby interfering with signaling pathways. While direct evidence for this compound is limited, related compounds have shown activity at several receptors.

For instance, certain benzenesulfonamide (B165840) derivatives have been identified as antagonists of the ghrelin receptor, a G-protein coupled receptor (GPCR) involved in regulating hunger and metabolism. nih.govresearchgate.net Antagonism of this receptor could have implications for metabolic disorders. researchgate.net The ghrelin receptor can exist in a pre-assembled complex with Gq proteins, and its activation involves a conformational change that triggers signaling. nih.gov Antagonists would interfere with this process.

Additionally, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been reported as novel antagonists of the human androgen receptor, targeting the activation function 2 (AF2) region. nih.gov This suggests that the sulfonamide scaffold can be adapted to interact with nuclear receptors and modulate their function. Other research has pointed to aryl sulfonamides as inhibitors of the CXCR4/CXCL12 interaction, which plays a role in cancer metastasis. researchgate.net These findings open the possibility that this compound or its metabolites could interact with various receptor systems.

Modulation of Cellular Processes (e.g., Protein Modification)

The sulfonamide scaffold is present in molecules that modulate key cellular processes, including through the inhibition of enzymes that are not part of the folate pathway. A prominent example is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.govdrugbank.com Benzenesulfonamides are a well-known class of CA inhibitors, and their inhibitory activity has been explored for various isoforms, including those associated with tumors like hCA IX and hCA XII. nih.govnih.gov

Furthermore, small molecules can influence cellular processes by affecting post-translational modifications of proteins. For example, lipid peroxidation products can covalently modify amino acid nucleophiles such as cysteine, histidine, and lysine. nih.gov While not directly demonstrated for this compound, the potential for small molecules to react with and modify proteins is a recognized mechanism of cellular modulation. Some sulfonamides have also been found to interfere with peptidoglycan formation and inhibit serine/threonine kinases in certain bacteria. tandfonline.com

Unidentified and Emerging Mechanistic Insights

The understanding of the mechanisms of action for sulfonamides is evolving. Contrary to the traditional view that their activity is limited to the inhibition of folic acid synthesis, newer research suggests a more complex picture. tandfonline.com Some novel sulfonamides have been shown to possess different mechanisms of action, including the inhibition of DNA gyrase and lipoteichoic acid biosynthesis. tandfonline.com

The concept of allosteric modulation, where a molecule binds to a site distant from the active site to regulate enzyme activity, is another area of emerging interest. sigmaaldrich.com For example, certain 4-(phenylsulfamoyl)phenylacetamide compounds have been identified as positive allosteric modulators (PAMs) of the mGlu4 receptor. nih.gov This highlights the potential for sulfonamide-containing structures to act as subtle modulators of protein function rather than simple inhibitors.

Moreover, the development of resistance to classical sulfonamides has spurred research into new derivatives and their mechanisms. researchgate.netbiorxiv.org It is plausible that compounds like this compound could have multiple, yet-to-be-identified cellular targets, contributing to a broader spectrum of biological effects.

Computational and Theoretical Chemistry Approaches in 4 Aminomethyl N Phenylbenzenesulfonamide Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. These methods are used to predict the intrinsic properties of a molecule from first principles, providing a detailed picture of its geometry and electronic landscape. For sulfonamide derivatives, these calculations are crucial for understanding their stability, reactivity, and potential as therapeutic agents.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of molecules. In the study of sulfonamides, DFT calculations, often using basis sets like 6-31G(d,p) or 6-311++G(d,p), help in predicting bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.govresearchgate.net For instance, studies on related sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have demonstrated a good correlation between the geometric parameters calculated via DFT and those determined experimentally through X-ray crystallography. nih.govresearchgate.net

Below is an example of the type of data that can be obtained from DFT calculations on a related sulfonamide.

Table 1: Illustrative DFT Calculated Geometrical Parameters for a Sulfonamide Derivative This table presents hypothetical data based on typical values found for related sulfonamide structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-N | 1.65 Å |

| Bond Length | S=O | 1.45 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Angle | O-S-O | 120.5° |

| Bond Angle | N-S-C | 107.0° |

| Dihedral Angle | C-N-S-C | 75.0° |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netmdpi.com

In the context of sulfonamides, MEP analysis can identify the reactive sites. For example, the oxygen atoms of the sulfonyl group and the nitrogen atoms are generally regions of high electron density, making them potential sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amine group would be represented as regions of positive potential. nih.gov Although a specific MEP map for 4-(Aminomethyl)-N-phenylbenzenesulfonamide is not available in the search results, analysis of related compounds shows that the electrostatic potential is a key determinant of intermolecular interactions. researchgate.netnih.gov The MEP provides a visual guide to how the molecule will be recognized by other molecules, including biological receptors. nih.gov

Table 2: General Color Coding in MEP Maps and Their Interpretation

| Color | Potential | Interpretation |

| Red | Most Negative | Electron-rich, site for electrophilic attack |

| Orange/Yellow | Negative | Electron-rich |

| Green | Neutral | |

| Blue | Positive | Electron-poor, site for nucleophilic attack |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

For sulfonamide derivatives, FMO analysis can predict their reactivity and kinetic stability. DFT calculations are used to determine the energies of the HOMO and LUMO. For example, studies on various organic molecules show that the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is on the electron-accepting parts. researchgate.netresearchgate.net This information is critical for understanding charge transfer within the molecule and its interactions with other species. In drug design, a molecule with a specific HOMO-LUMO gap might be targeted for its potential to interact with a biological receptor. While specific FMO data for this compound is not present in the provided results, analysis of related sulfonamides like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide has shown that the calculated HOMO and LUMO energies indicate the occurrence of charge transfer within the molecule. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies for a Sulfonamide Derivative This table presents hypothetical data based on typical values found for related structures.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large molecule, typically a protein receptor. These methods are central to drug discovery and development, providing insights into the binding modes and affinities of potential drug candidates.

Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. This allows for the identification of the most likely binding mode and the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

In the context of sulfonamide research, molecular docking is used to predict how compounds like this compound might interact with specific protein targets. For example, docking studies on various sulfonamide derivatives have been performed to understand their binding to enzymes like dipeptidyl peptidase-IV (DPP-IV) and other protein targets. nih.govresearchgate.net These studies can reveal the specific amino acid residues in the protein's active site that form crucial interactions with the sulfonamide. ekb.eg This information is invaluable for the rational design of more potent and selective inhibitors. While docking studies specifically for this compound are not detailed in the provided search results, the general methodology is widely applied to this class of compounds. researchgate.net

Table 4: Common Types of Ligand-Protein Interactions Predicted by Molecular Docking

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Interaction | Attractive or repulsive forces between molecules based on their charge distribution. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-Pi Interaction | A noncovalent molecular interaction between a cation and the face of an electron-rich pi system. |

Binding Affinity and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can be used to study the conformational dynamics of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. This allows for a more accurate estimation of the binding affinity, which is the strength of the binding interaction between the ligand and the protein. nih.gov

Binding affinity is a critical parameter in drug development, as it correlates with the potency of a drug. Computational methods can estimate binding free energy, often expressed in kcal/mol. nih.gov For sulfonamides, understanding their binding affinity to a target protein is essential for optimizing their therapeutic effect. MD simulations can also reveal how the ligand and protein structures change upon binding and can identify different stable conformations of the complex. This dynamic information is crucial for a comprehensive understanding of the molecular recognition process. While specific binding affinity data for this compound is not available in the provided results, computational studies on other ligand-protein complexes demonstrate the utility of these methods in ranking the binding affinities of different compounds. nih.gov

pKa Prediction and Physico-Chemical Parameter Correlation Studies

The acid dissociation constant (pKa) is a fundamental physico-chemical parameter for sulfonamides, as it dictates the molecule's ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and binding affinity to its biological target. Recent research has focused on developing highly accurate methods for pKa prediction. rsc.orgnih.gov

One innovative study demonstrated for the first time that strongly correlated linear relationships exist between the equilibrium bond lengths within the sulfonamide group and their aqueous pKa values. rsc.orgchemrxiv.org Models were specifically constructed for N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues, which are structurally related to this compound. nih.govchemrxiv.org Using quantum chemical calculations, this approach can predict pKa values with high accuracy, in some cases identifying and correcting erroneous values in existing literature. rsc.orgchemrxiv.org For instance, one model based on the carbon-sulfur bond length [r(C-S)] was shown to predict pKa values with a mean absolute error (MAE) as low as 0.14 for a test set of drug compounds. chemrxiv.org This method of correlating a geometric descriptor (bond length) with a physico-chemical property (pKa) provides a powerful predictive tool that can circumvent the need for complex thermodynamic cycles. rsc.orgchemrxiv.org

| Prediction Method | Key Correlated Parameter | Model Equation Example | Reported Accuracy (for NHAS drugs) |

|---|---|---|---|

| Ab Initio Bond Length (AIBL) | Equilibrium C-S bond length [r(C-S)] | pKa = 323.08 * r(C-S) - 564.02 nih.govchemrxiv.org | MAE = 0.14, RMSEP = 0.2 chemrxiv.org |

| Equilibrium C-N bond length [r(C-N)] | pKa(aniline) = 141.57 × r(C–N) – 193.51 nih.gov | r² = 0.92 nih.gov |

Ligand-Based Pharmacophore Model Development

Ligand-based pharmacophore modeling is a computational technique used when the three-dimensional structure of the biological target is unknown or when researchers want to understand the key chemical features required for a ligand's activity. nih.govnih.gov The model serves as a 3D template that defines the essential steric and electronic features a molecule must possess to bind to its target and elicit a biological response. nih.gov

The benzenesulfonamide (B165840) scaffold is a well-established zinc-binding group and a core component in many enzyme inhibitors, particularly for carbonic anhydrases (CAs). nih.gov For compounds like this compound, a ligand-based pharmacophore model can be developed based on a set of known active sulfonamide inhibitors. nih.gov The process involves aligning these active molecules and identifying common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once developed and validated, this pharmacophore model can be used to screen large virtual databases of compounds to identify new potential hits that match the pharmacophore's features. nih.govnih.gov This approach is a cornerstone of modern drug discovery, enabling the efficient identification of novel and structurally diverse chemical entities with a high probability of being active. nih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. Training Set Selection | A diverse set of ligands with known high activity against a specific target is selected. | To provide the structural and activity data needed to generate the model. nih.gov |

| 2. Feature Identification | Common chemical features (e.g., H-bond acceptors/donors, hydrophobic centers, aromatic rings) are identified among the training set molecules. | To define the essential characteristics required for biological activity. |

| 3. Pharmacophore Generation | A 3D arrangement of the identified features is generated using algorithms (e.g., HypoGen). nih.gov | To create a virtual template of the ideal active molecule. |

| 4. Model Validation | The model's ability to distinguish between active and inactive compounds is tested using an external dataset (decoy set). nih.gov | To ensure the model is predictive and not just a reflection of the training set. |

| 5. Virtual Screening | The validated pharmacophore model is used as a 3D query to search large compound libraries for molecules that fit the model. nih.gov | To identify novel hit compounds for further investigation. |

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique vibrational fingerprint of the compound.

For 4-(Aminomethyl)-n-phenylbenzenesulfonamide, the FT-IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its key structural features. For instance, the sulfonamide group (SO₂NH) would show strong asymmetric and symmetric stretching vibrations. In related sulfonamide derivatives, these bands typically appear in the regions of 1389–1334 cm⁻¹ and 1161–1155 cm⁻¹, respectively farmaciajournal.com. The N-H stretching vibration of the sulfonamide and the primary amine (NH₂) would also be prominent, generally observed in the range of 3400-3200 cm⁻¹ ripublication.com. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) rings would appear in the 1600–1450 cm⁻¹ region. The presence of the aminomethyl group (-CH₂NH₂) would be indicated by C-H stretching and bending vibrations.

A representative, though not specific, FT-IR data table for a sulfonamide derivative is provided below to illustrate the types of vibrational modes observed.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching (Amine & Sulfonamide) | 3400 - 3200 |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Stretching (Aliphatic) | 3000 - 2850 |

| C=C Stretching (Aromatic) | 1600 - 1450 |

| SO₂ Asymmetric Stretching | 1389 - 1334 |

| SO₂ Symmetric Stretching | 1161 - 1155 |

This table represents generalized data for sulfonamides and is for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two benzene rings, the aminomethyl group, and the N-H protons of the amine and sulfonamide groups. The aromatic protons would typically appear in the range of δ 7.0–8.0 ppm, with their splitting patterns providing information about their substitution pattern. The protons of the aminomethyl group (-CH₂-) would likely appear as a singlet or a multiplet in the range of δ 4.0–5.0 ppm. The N-H protons would give rise to broad singlets, the chemical shifts of which can be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbons of the benzene rings would resonate in the aromatic region (δ 110–160 ppm), while the carbon of the aminomethyl group would appear in the aliphatic region (typically δ 40–50 ppm).

Below are illustrative tables of expected chemical shifts for this compound based on data from analogous structures.

¹H NMR Data (Illustrative)

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.0 |

| -CH₂- (Aminomethyl) | 4.0 - 5.0 |

| -NH₂ (Amine) | Variable (e.g., 1.5 - 3.0) |

This table represents generalized data and is for illustrative purposes only.

¹³C NMR Data (Illustrative)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

This table represents generalized data and is for illustrative purposes only.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₄N₂O₂S), the molecular weight is approximately 262.33 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Illustrative Mass Spectrometry Data

| Analysis | Expected Result |

|---|---|

| Molecular Ion [M+H]⁺ | m/z ≈ 263.08 |

| High-Resolution Mass | Confirms C₁₃H₁₄N₂O₂S |

This table represents expected data and is for illustrative purposes only.

X-ray Crystallography for Three-Dimensional Structure Determination

Illustrative Crystallographic Parameters

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise values for all bonds and angles |

This table lists the type of data obtained from X-ray crystallography and is for illustrative purposes only.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule. For this compound, the two phenyl rings constitute the primary chromophores. The absorption maxima (λₘₐₓ) would be expected in the UV region, likely between 200 and 300 nm, which is typical for benzenoid systems. The substitution on the rings will influence the exact position and intensity of these absorptions. For comparison, benzenesulfonamide (B165840) itself shows absorption maxima around 218 nm and 264 nm.

Illustrative UV-Vis Data

| Parameter | Expected Value |

|---|---|

| λₘₐₓ | ~200-300 nm |

This table represents generalized data and is for illustrative purposes only.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₃H₁₄N₂O₂S), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the empirical formula of the synthesized compound.

Elemental Analysis Data

| Element | Theoretical % |

|---|---|

| Carbon (C) | 59.52 |

| Hydrogen (H) | 5.38 |

| Nitrogen (N) | 10.68 |

| Oxygen (O) | 12.20 |

This table provides the calculated elemental composition.

Chromatographic Purity Assessment (e.g., TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front (the Rբ value) is characteristic of the compound in that specific solvent system. For this compound, a single spot on the TLC plate under various solvent conditions would indicate a high degree of purity. The Rբ value would depend on the polarity of the mobile phase used. This technique is often used as a preliminary check before more sophisticated chromatographic methods like HPLC are employed for quantitative purity analysis libretexts.orgumich.edu.

Illustrative TLC Data

| Parameter | Observation |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | e.g., Ethyl acetate/Hexane (1:1) |

| Detection | UV light (254 nm) or chemical stain |

This table provides an example of typical TLC conditions and expected results.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets

A critical avenue for future research is the comprehensive elucidation of the biological targets of 4-(Aminomethyl)-n-phenylbenzenesulfonamide. While the sulfonamide moiety is a well-established pharmacophore, the specific target profile of this particular analogue remains to be fully characterized. Initial computational predictions and preliminary screening efforts suggest potential interactions with several enzyme families and receptor systems.

Future investigations should prioritize the screening of this compound against a diverse panel of biological targets. This can be achieved through a combination of high-throughput screening (HTS) assays and more targeted enzymatic and binding assays. Key target classes to explore include, but are not limited to, carbonic anhydrases, kinases, and proteases, given the known activity of other sulfonamide-containing molecules against these targets. researchgate.net

Furthermore, unbiased approaches such as chemical proteomics could be employed to identify novel protein binders in a cellular context. This would involve synthesizing a tagged version of the compound to facilitate affinity purification-mass spectrometry (AP-MS) experiments. The identification of novel targets will be instrumental in understanding the compound's mechanism of action and could reveal new therapeutic applications.

Development of Advanced Synthetic Methodologies

The advancement of synthetic methodologies is crucial for generating a diverse library of analogues for structure-activity relationship (SAR) studies. While classical methods for the synthesis of sulfonamides are well-established, the development of more efficient, scalable, and environmentally benign synthetic routes is a key research objective.

Future efforts in this area should focus on the exploration of novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to facilitate the construction of the core sulfonamide scaffold. Additionally, the development of late-stage functionalization techniques would be highly valuable for the rapid diversification of the lead compound. This would enable the introduction of various functional groups at different positions of the molecule, allowing for a thorough exploration of the chemical space around the this compound scaffold. A recent study on the synthesis of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives utilized a Curtius degradation of a corresponding azide, which could be an adaptable method. farmaciajournal.com

Rational Design of Next-Generation Analogues

Building upon the insights gained from SAR studies and the identification of biological targets, the rational design of next-generation analogues is a pivotal step. The goal is to optimize the potency, selectivity, and pharmacokinetic properties of the parent compound.

Computational modeling and structure-based drug design will play a central role in this process. By utilizing the crystal structures of the target proteins, researchers can design analogues that form more favorable interactions with the binding site. This approach has been successfully applied to other classes of compounds, such as N-phenylbenzamides, to understand their structure-activity relationships. nih.gov For instance, if a specific kinase is identified as a primary target, molecular docking simulations can guide the design of analogues with improved binding affinity and selectivity over other kinases.

Key structural modifications to explore could include:

Modification of the aminomethyl group: Introducing chirality or substituting the amine with other functional groups to probe interactions with the target.

Substitution on the phenyl rings: Adding various substituents to either the phenyl ring of the benzenesulfonamide (B165840) core or the N-phenyl group to modulate electronic properties and steric interactions.

Scaffold hopping: Replacing the benzenesulfonamide core with other bioisosteric groups to explore novel chemical space and potentially improve drug-like properties.

Integration of Multi-Omics Data in Chemical Biology Studies

To gain a holistic understanding of the cellular effects of this compound and its analogues, the integration of multi-omics data is essential. nih.govrsc.org This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's mechanism of action and to identify potential biomarkers of response. nih.govresearchgate.net

For example, treating cancer cell lines with the compound and performing RNA-sequencing could reveal changes in gene expression that point towards the pathways being modulated. elifesciences.org This can be complemented with proteomic analysis to identify changes in protein levels and post-translational modifications. elifesciences.org Metabolomic profiling can further elucidate the metabolic pathways affected by the compound. The integrated analysis of these datasets can help to build robust hypotheses about the compound's mode of action and identify potential off-target effects. nih.gov

Computational Tools for Accelerated Discovery

The use of advanced computational tools is poised to accelerate the discovery and development of novel analogues of this compound. Machine learning and artificial intelligence (AI) algorithms can be trained on existing SAR data to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogues with their biological activity. nih.gov These models can guide the design of new compounds with improved properties. Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the compound in the binding pocket of its target, providing insights into the key interactions that govern binding affinity and selectivity.

The synergy between computational and experimental approaches will be critical for the efficient optimization of the this compound scaffold into a viable therapeutic candidate.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 4-(Aminomethyl)-N-phenylbenzenesulfonamide and its derivatives?

- Methodology : Substituted acids (e.g., A10–A12) are treated with thionyl chloride to form acyl chlorides, which are then reacted with aminosulfonamides in the presence of pyridine. This yields substituted 4-amino-benzenesulfonamides, confirmed via elemental analysis and spectral techniques .

- Critical Steps : Pyridine acts as a catalyst to neutralize HCl byproducts, ensuring reaction efficiency. Post-synthesis purification via column chromatography is recommended to isolate high-purity derivatives .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques :

- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .

- Spectral Characterization :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ signals at δ 4.0–5.0 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 408) .

Q. Where can researchers access authoritative physicochemical data for this compound?

- Sources :

- NIST Chemistry WebBook : Provides thermodynamic properties (e.g., enthalpy of formation) and spectral libraries .

- PubChem : Offers computed molecular descriptors (e.g., InChIKey, SMILES) and bioactivity data .

Advanced Research Questions

Q. How are Quantitative Structure-Activity Relationship (QSAR) models applied to optimize bioactivity?

- Approach :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to the benzenesulfonamide core to enhance binding affinity .

- Regression Analysis : Correlate Hammett σ constants with IC₅₀ values to predict inhibitory potency against targets like carbonic anhydrase .

Q. What computational strategies are used to study ligand-receptor interactions for this compound?

- Methods :

- Molecular Docking : Use AMBER force fields to parameterize ligands and simulate binding poses (e.g., urokinase-type plasminogen activator complex, PDB ID: 3KGP) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds and hydrophobic interactions .

Q. How do metal coordination studies enhance understanding of its biochemical applications?

- Experimental Design :

- Complexation Reactions : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures to form stable chelates .

- Analytical Techniques :

- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts (e.g., 450→520 nm) to confirm metal-ligand charge transfer .

- Potentiometry : Determine stability constants (log β) at varying pH to assess binding strength .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Validation Strategies :

- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .

- Orthogonal Assays : Cross-validate enzyme inhibition results with cell-based viability assays (e.g., MTT) to rule out false positives .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Derivatization Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.